molecular formula C5H5NO2S B012267 4-Pyridinesulfinic acid CAS No. 101084-78-0

4-Pyridinesulfinic acid

Cat. No.: B012267
CAS No.: 101084-78-0
M. Wt: 143.17 g/mol
InChI Key: TZHUQQDCJYTNDZ-UHFFFAOYSA-N
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Description

4-Pyridinesulfonic acid (CAS: 5402-20-0) is a sulfonic acid derivative of pyridine, characterized by a sulfonic acid group (-SO₃H) at the 4-position of the pyridine ring. It is a key intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. Its preparation typically involves the oxidation of 4-pyridinethiol using reagents such as hydrogen peroxide in alkaline or acidic media (e.g., barium hydroxide or glacial acetic acid) . Alternative methods include nitric acid-based oxidations, though these often yield byproducts like di-4-pyridyl disulfide dinitrate, complicating purification . The most reliable synthesis route involves reacting N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite heptahydrate, achieving a 40–45% yield .

Properties

CAS No.

101084-78-0

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

pyridine-4-sulfinic acid

InChI

InChI=1S/C5H5NO2S/c7-9(8)5-1-3-6-4-2-5/h1-4H,(H,7,8)

InChI Key

TZHUQQDCJYTNDZ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1S(=O)O

Canonical SMILES

C1=CN=CC=C1S(=O)O

Synonyms

4-Pyridinesulfinicacid(6CI)

Origin of Product

United States

Comparison with Similar Compounds

4-Pyridinesulfonic Acid vs. Sodium 4-Pyridinesulfonate

  • 4-Pyridinesulfonic Acid (5402-20-0) : The free acid form is hygroscopic and typically stored under desiccants like phosphorus pentoxide. It is directly used in acid-catalyzed reactions or converted to salts for improved stability .
  • Sodium 4-Pyridinesulfonate: This salt form (prepared via oxidation of 4-pyridinethiol in sodium hydroxide) is non-hygroscopic and widely employed in aqueous-phase reactions. Applications include detergent formulations and electroplating additives due to its solubility and thermal stability .
Property 4-Pyridinesulfonic Acid Sodium 4-Pyridinesulfonate
CAS Number 5402-20-0 Not explicitly provided
Molecular Formula C₅H₅NO₃S C₅H₄NNaO₃S
Stability Deliquescent Stable in air
Primary Use Synthetic intermediate Industrial additives

4-Pyridinesulfonic Acid vs. 4-Sulfopicolinic Acid

  • 4-Sulfopicolinic Acid (14045-14-8) : This compound features both sulfonic (-SO₃H) and carboxylic (-COOH) acid groups at the 4- and 2-positions of pyridine, respectively. It serves as a chelating agent in metal plating and pharmaceutical synthesis .
Property 4-Pyridinesulfonic Acid 4-Sulfopicolinic Acid
CAS Number 5402-20-0 14045-14-8
Molecular Formula C₅H₅NO₃S C₆H₅NO₅S
Functional Groups -SO₃H -SO₃H, -COOH
Applications Organic synthesis Metal chelation, detergents

4-Pyridinesulfonic Acid vs. Pyridine-4-sulfonyl Chloride

  • Pyridine-4-sulfonyl Chloride (CAS: 134479-04-2) : A reactive derivative of 4-pyridinesulfonic acid, this compound replaces the -SO₃H group with -SO₂Cl. It is used to introduce sulfonyl groups into organic molecules, particularly in drug discovery .
Property 4-Pyridinesulfonic Acid Pyridine-4-sulfonyl Chloride
CAS Number 5402-20-0 134479-04-2
Molecular Formula C₅H₅NO₃S C₅H₄ClNO₂S
Reactivity Acidic, non-reactive Highly reactive (SO₂Cl)
Primary Use Intermediate Sulfonylation reactions

4-Pyridinesulfonic Acid vs. 4-Hydroxy-3-pyridinesulfonic Acid

  • 4-Hydroxy-3-pyridinesulfonic Acid (51498-37-4) : This derivative incorporates a hydroxyl (-OH) group at the 3-position alongside the sulfonic acid group. It is utilized in specialty chemical synthesis and corrosion inhibition .
Property 4-Pyridinesulfonic Acid 4-Hydroxy-3-pyridinesulfonic Acid
CAS Number 5402-20-0 51498-37-4
Molecular Formula C₅H₅NO₃S C₅H₅NO₄S
Functional Groups -SO₃H -SO₃H, -OH
Applications General synthesis Corrosion inhibitors

Key Research Findings and Challenges

  • Synthesis Efficiency : The oxidation of 4-pyridinethiol with nitric acid alone produces mixed byproducts, necessitating alternative methods (e.g., sodium sulfite route) for higher purity .
  • Industrial Relevance : Sodium 4-pyridinesulfonate and 4-pyridineethanesulfonic acid (CAS: 53054-76-5) are preferred in electroplating and detergents due to their stability and solubility .
  • Safety Considerations : Sulfonyl chlorides (e.g., Pyridine-4-sulfonyl Chloride) require stringent handling due to their reactivity and toxicity .

Q & A

Q. What are the common synthetic routes for 4-Pyridinesulfinic acid, and how do reaction conditions influence product purity?

Methodological Answer: 4-Pyridinesulfinic acid is typically synthesized via oxidation of 4-pyridinethiol. Key methods include:

  • Hydrogen Peroxide in Barium Hydroxide : Produces higher purity due to controlled basic conditions, minimizing side reactions .
  • Nitric Acid-Chlorine Mixtures : Efficient but risks over-oxidation; requires precise stoichiometric control to avoid byproducts like di-4-pyridyl disulfide dinitrate .
  • Glacial Acetic Acid with H₂O₂ : Offers moderate yields but safer handling compared to nitric acid.

Q. Critical Parameters :

  • Oxidant Concentration : Excess HNO₃ increases side products (e.g., sulfonic acid derivatives) .
  • Reaction Time : Prolonged time in acidic media degrades the product. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 4-Pyridinesulfinic acid?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Look for pyridine ring protons (δ 7.5–8.5 ppm) and sulfinic acid protons (δ ~10–12 ppm) .
  • FT-IR : Key peaks include S=O stretching (1040–1120 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺ at m/z 157.03) .

Validation : Cross-reference data with NIST Chemistry WebBook for standardized spectral libraries .

Q. What safety precautions are necessary when handling 4-Pyridinesulfinic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Sulfinic acids can cause skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of acidic vapors.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to optimize the yield of 4-Pyridinesulfinic acid under varying conditions?

Methodological Answer: Use Design of Experiments (DoE) frameworks:

  • Response Surface Methodology (RSM) : Vary glucose concentration (if biogenic), oxidant ratio, and temperature. For example, a central composite design with runs at 125–200 g/L glucose and 4–6 days incubation .
  • Critical Analysis : Measure CA (citric acid) as a proxy for oxidative efficiency; optimize for minimal ICA (isocitric acid) byproducts .

Statistical Tools : ANOVA to identify significant factors (e.g., p < 0.05 for oxidant concentration) .

Q. What strategies resolve contradictions in reported synthetic methods or analytical data for 4-Pyridinesulfinic acid?

Methodological Answer:

  • Comparative Studies : Replicate conflicting methods (e.g., HNO₃ vs. H₂O₂/Ba(OH)₂) and analyze products via HPLC-MS to identify impurities .
  • Advanced Characterization : Use X-ray crystallography to confirm crystal structure, distinguishing sulfinic acid from sulfonic acid derivatives .
  • Meta-Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate literature reliability, excluding studies with unvalidated protocols .

Q. How should computational chemistry approaches be integrated with experimental data to study 4-Pyridinesulfinic acid’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Model sulfinic acid’s tautomeric equilibria and predict reaction pathways (e.g., oxidation to sulfonic acid) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetic acid vs. water) on reaction kinetics .
  • Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers structure literature reviews to address gaps in 4-Pyridinesulfinic acid studies?

Methodological Answer:

  • Conceptual Categories : Organize sources into themes:
    • Synthesis Methods: Compare oxidation protocols .
    • Analytical Techniques: Evaluate spectral vs. chromatographic data .
    • Applications: Catalysis or pharmaceutical intermediates .
  • Evidence Synthesis : Use PRISMA frameworks to screen and prioritize peer-reviewed studies, excluding non-reproducible methods .

Q. What frameworks ensure rigorous hypothesis formulation for novel applications of 4-Pyridinesulfinic acid?

Methodological Answer:

  • PICO Framework :
    • Population : Reaction systems (e.g., catalytic cycles).
    • Intervention : Sulfinic acid as a ligand or catalyst.
    • Comparison : Benchmark against sulfonic acid derivatives.
    • Outcome : Measure catalytic turnover or binding affinity .
  • FINER Criteria : Ensure hypotheses are Feasible (lab resources), Novel (patent search), and Relevant (therapeutic potential) .

Data Reliability Note : Prioritize data from NIST Chemistry WebBook and peer-reviewed journals (e.g., Journal of Chemical Research ). Avoid non-academic sources like commercial databases.

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